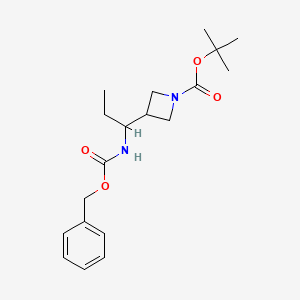![molecular formula C12H22N2O2 B13973119 1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[45]decan-2-yl)ethanone is a spirocyclic compound characterized by a unique structure that includes a diazaspirodecane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to yield the desired spirocyclic structure. The process involves multiple steps, including the formation of intermediates and subsequent cyclization reactions.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of similar spirocyclic compounds often involves scalable processes that can be adapted for large-scale production. These methods may include the use of palladium-catalyzed reactions and other catalytic processes to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
1,4-Dioxaspiro[4.5]decan-6-yl acrylamides: Used in the synthesis of various building blocks.
Uniqueness: 1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone stands out due to its specific diazaspirodecane core, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
1-[8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl]ethanone |
InChI |
InChI=1S/C12H22N2O2/c1-11(16)14-7-4-12(10-14)2-5-13(6-3-12)8-9-15/h15H,2-10H2,1H3 |
Clé InChI |
JPIPRQUYLYARSC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2(C1)CCN(CC2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)




![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
